C38H42N8O6S2

CAS No.: 2667-89-2

Cat. No.: VC1709522

Molecular Formula: C38H42N8O6S2

Molecular Weight: 770.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2667-89-2 |

|---|---|

| Molecular Formula | C38H42N8O6S2 |

| Molecular Weight | 770.9 g/mol |

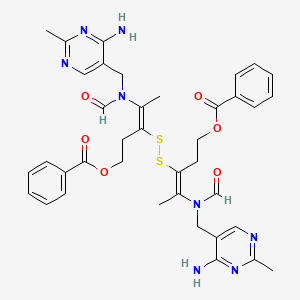

| IUPAC Name | [4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-benzoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] benzoate |

| Standard InChI | InChI=1S/C38H42N8O6S2/c1-25(45(23-47)21-31-19-41-27(3)43-35(31)39)33(15-17-51-37(49)29-11-7-5-8-12-29)53-54-34(16-18-52-38(50)30-13-9-6-10-14-30)26(2)46(24-48)22-32-20-42-28(4)44-36(32)40/h5-14,19-20,23-24H,15-18,21-22H2,1-4H3,(H2,39,41,43)(H2,40,42,44) |

| Standard InChI Key | IWXAZSAGYJHXPX-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCOC(=O)C3=CC=CC=C3)/CCOC(=O)C4=CC=CC=C4)/C)C=O |

| Canonical SMILES | CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SSC(=C(C)N(CC3=CN=C(N=C3N)C)C=O)CCOC(=O)C4=CC=CC=C4)C |

Introduction

Chemical Identity and Structure

Bisbentiamine, identified by the CAS Registry Number 2667-89-2, is a synthetic thiamine derivative characterized by its distinctive disulfide bond connecting two thiamine molecules. The full chemical name is N,N'-[Dithiobis[2-[2-(benzoyloxy)ethyl]-1-methyl-2,1-ethenediyl]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]formamide] . This compound belongs to the class of thiamine derivatives and features specific structural characteristics that enhance its pharmacological properties compared to standard thiamine.

The chemical formula of bisbentiamine is C38H42N8O6S2, with a molecular structure incorporating dual thiamine moieties connected through a disulfide bond . This structural arrangement contributes significantly to the compound's enhanced ability to cross biological membranes, potentially leading to improved absorption and utilization in the body compared to conventional thiamine supplements.

Chemical Identifiers and Nomenclature

Bisbentiamine is known by several synonyms in scientific and pharmaceutical literature, reflecting its chemical structure and applications. These alternative names include:

| Chemical Identifier | Value |

|---|---|

| CAS Registry Number | 2667-89-2 |

| Chemical Formula | C38H42N8O6S2 |

| InChI Key | IWXAZSAGYJHXPX-UHFFFAOYSA-N |

| Common Synonyms | Benzoylthiamine disulfide, Beprocin, Beston, Bis(O-benzoylthiamine)disulfide, BTDS |

Table 1: Chemical identifiers and nomenclature for Bisbentiamine

Biochemical Mechanism and Pharmacological Properties

Bisbentiamine's pharmacological profile stems from its unique chemical structure. The dual thiamine configuration with a disulfide bond significantly enhances the compound's lipophilicity and membrane permeability compared to standard thiamine. This structural advantage allows bisbentiamine to cross biological membranes more effectively, potentially resulting in improved bioavailability and therapeutic efficacy .

As a thiamine derivative, bisbentiamine functions within biological systems to support thiamine-dependent processes. Thiamine serves as a critical cofactor for several essential enzymes involved in carbohydrate metabolism, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. These enzymes play crucial roles in energy production, glucose metabolism, and maintaining neurological function.

Comparative Bioavailability

The enhanced structure of bisbentiamine potentially provides advantages over conventional thiamine in terms of absorption and tissue distribution. While specific comparative bioavailability studies focusing on bisbentiamine appear limited in the search results, its structural characteristics suggest improved pharmacokinetic properties similar to other lipophilic thiamine derivatives.

Therapeutic Applications and Clinical Significance

Bisbentiamine's principal therapeutic application involves nutritional supplementation for addressing thiamine deficiency conditions . Thiamine deficiency can manifest in various clinical presentations, including Wernicke-Korsakoff syndrome, beriberi, and neurological complications. The enhanced bioavailability of bisbentiamine may offer advantages in treating these conditions, especially in cases where absorption of conventional thiamine might be compromised.

Antioxidant Properties

Bisbentiamine may exhibit antioxidant properties that contribute to its protective role against oxidative stress . This characteristic could be particularly valuable in conditions where oxidative damage plays a significant pathological role, including neurodegenerative disorders, diabetes-related complications, and cardiovascular diseases.

Research Status and Limitations

Current research on bisbentiamine appears less extensive than studies on other thiamine derivatives such as benfotiamine. While benfotiamine has been investigated in multiple clinical trials, particularly for diabetic neuropathy and other diabetes-related complications , comparable comprehensive studies focusing specifically on bisbentiamine seem more limited based on the available search results.

Research Challenges

Several factors may contribute to the relatively limited research focus on bisbentiamine:

-

Competing interest in other thiamine derivatives with established clinical profiles

-

Challenges in designing appropriate clinical trials

-

The need for more comprehensive pharmacokinetic and pharmacodynamic studies

-

Limited understanding of target populations who might benefit most from bisbentiamine supplementation

Comparison with Other Thiamine Derivatives

Bisbentiamine belongs to a broader family of thiamine derivatives that includes compounds like benfotiamine, allithiamine, sulbutiamine, and fursultiamine. Each of these derivatives features structural modifications designed to enhance specific pharmacological properties.

While bisbentiamine has its distinctive dual thiamine structure with a disulfide bond, benfotiamine has received more extensive clinical research attention, particularly in the context of diabetes management. Clinical trials have investigated benfotiamine's potential benefits for diabetic sensorimotor polyneuropathy (DSPN), though with varying results regarding efficacy .

Future Research Directions

The current state of research suggests several promising directions for future bisbentiamine studies:

Comparative Efficacy Studies

Future research could beneficially focus on direct comparative studies between bisbentiamine and other thiamine derivatives, including benfotiamine, to establish relative efficacy profiles for specific clinical applications.

Neurological Applications

Given the potential neuroprotective properties of bisbentiamine, targeted studies investigating its efficacy in specific neurological conditions represent a valuable research direction. These might include neurodegenerative disorders, peripheral neuropathies, and conditions associated with oxidative stress in neural tissues.

Molecular Mechanism Elucidation

More detailed molecular studies could help elucidate the precise mechanisms through which bisbentiamine exerts its biological effects, potentially identifying novel therapeutic applications or optimization strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume